molecular formula C13H11NO B1321285 5-Benzoyl-2-methylpyridine CAS No. 882029-21-2

5-Benzoyl-2-methylpyridine

Cat. No. B1321285
CAS RN: 882029-21-2
M. Wt: 197.23 g/mol
InChI Key: UFUMRCRPVJIJOL-UHFFFAOYSA-N
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Description

5-Benzoyl-2-methylpyridine is a chemical compound with the molecular formula C13H11NO . It’s a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of 5-Benzoyl-2-methylpyridine is determined by X-ray diffraction . The structure is formed through pyridinium-carboxylate and amine-carboxylate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving 5-Benzoyl-2-methylpyridine include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .

Scientific Research Applications

Anti-Proliferative Activity

5-Benzoyl-2-methylpyridine has been used in the synthesis of thieno [2-3-b] pyridines, which have shown potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines . The mechanism by which these molecules prevent cancer cell growth is proposed to be through interfering with phospholipid metabolism via inhibition of PI-PLC, along with other cellular processes .

Bioactive Ligands

Pyridine derivatives like 5-Benzoyl-2-methylpyridine can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Pharmacophore Group

Schiff bases derived from pyridine derivatives are considered as a versatile pharmacophore group. They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition. They are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Flow Synthesis

5-Benzoyl-2-methylpyridine can be used in the flow synthesis of 2-methylpyridines. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Future Directions

The future directions in the research and application of 5-Benzoyl-2-methylpyridine could involve the development of more robust methods for the introduction of various bio-relevant functional groups to pyridine . This could lead to the creation of more diverse functional groups and the development of new bioactive molecules .

properties

IUPAC Name

(6-methylpyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUMRCRPVJIJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-2-methylpyridine

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